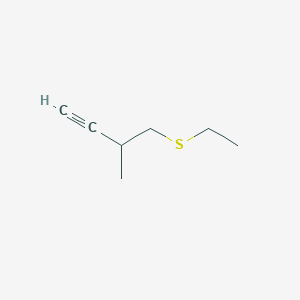

4-(Ethylsulfanyl)-3-methylbut-1-yne

説明

4-(Ethylsulfanyl)-3-methylbut-1-yne is an alkyne derivative featuring a sulfur-containing ethyl group (ethylsulfanyl) at the 4th position and a methyl substituent at the 3rd position of a but-1-yne backbone. The compound’s structure combines the linear geometry of the triple bond with the electron-rich ethylsulfanyl group, which influences its reactivity and physicochemical properties. The IUPAC nomenclature for such compounds is rigorously defined, as exemplified by the correct naming of 3-Methylbut-1-yne in analogous contexts .

特性

IUPAC Name |

4-ethylsulfanyl-3-methylbut-1-yne | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12S/c1-4-7(3)6-8-5-2/h1,7H,5-6H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHRZPFAQVGVXET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCC(C)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10575-00-5 | |

| Record name | 4-(ethylsulfanyl)-3-methylbut-1-yne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethylsulfanyl)-3-methylbut-1-yne typically involves the alkylation of a suitable precursor with an ethylsulfanyl group. One common method is the reaction of 3-methylbut-1-yne with ethylthiol in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and typically requires reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of 4-(Ethylsulfanyl)-3-methylbut-1-yne may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel may be employed to facilitate the reaction, and advanced purification techniques like distillation or chromatography are used to isolate the desired product.

化学反応の分析

Types of Reactions

4-(Ethylsulfanyl)-3-methylbut-1-yne undergoes various chemical reactions, including:

Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The triple bond in the butyne backbone can be reduced to a double or single bond using hydrogenation catalysts such as palladium on carbon.

Substitution: The ethylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alkenes, alkanes.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

4-(Ethylsulfanyl)-3-methylbut-1-yne has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

作用機序

The mechanism of action of 4-(Ethylsulfanyl)-3-methylbut-1-yne involves its interaction with specific molecular targets. The ethylsulfanyl group can participate in various chemical reactions, altering the compound’s reactivity and interaction with biological molecules. The pathways involved may include enzyme inhibition or activation, binding to receptors, or modulation of cellular processes.

類似化合物との比較

Comparison with Structurally Similar Compounds

3-Methylbut-1-yne

- Structure : Lacks the ethylsulfanyl group at position 3.

- Reactivity : The absence of sulfur limits its participation in nucleophilic substitutions or cyclization reactions involving sulfur-based leaving groups.

4-(Methylsulfanyl)-3-methylbut-1-yne

- Structure : Methylsulfanyl group replaces ethylsulfanyl.

- Physicochemical Properties : Shorter alkyl chain on sulfur reduces hydrophobicity compared to the ethyl analog. Boiling point and solubility data are inferred to be lower due to decreased molecular weight.

- Reactivity : The methylsulfanyl group is a weaker leaving group than ethylsulfanyl in substitution reactions due to steric and electronic differences.

2-(Ethylsulfanyl)quinazolin-4(3H)-ones

- Structure : Heterocyclic systems with ethylsulfanyl substituents, synthesized via [3+3] heterocyclization of α,β-unsaturated ketones and thiourea derivatives .

- Reactivity : The ethylsulfanyl group participates in cyclization and condensation reactions, forming fused heterocycles. Unlike 4-(Ethylsulfanyl)-3-methylbut-1-yne, these compounds are planar and aromatic, enabling conjugation-driven stabilization.

Thiosemicarbazide Derivatives (e.g., Compounds 2–6 from )

- Structure : Incorporate ethylsulfanyl groups via 2-(ethylsulfanyl) benzohydrazide .

- Bioactivity : Exhibit significant antioxidant properties (e.g., IC50 = 0.22 µg/mL for compound 3 in DPPH assay), attributed to sulfur-mediated radical scavenging .

- Divergence : Unlike 4-(Ethylsulfanyl)-3-methylbut-1-yne, these derivatives feature triazole rings and amide linkages, enhancing solubility and bioactivity.

Data Table: Key Properties and Comparisons

Research Findings and Mechanistic Insights

- Synthetic Utility: The ethylsulfanyl group in 4-(Ethylsulfanyl)-3-methylbut-1-yne can act as a leaving group in SN2 reactions, akin to its role in forming heterocycles like quinazolinones .

生物活性

Chemical Structure and Properties

4-(Ethylsulfanyl)-3-methylbut-1-yne is classified as an alkyne, characterized by the presence of a triple bond between carbon atoms. Its molecular formula is , and it features a distinctive ethylthio group that may contribute to its biological interactions.

Structural Formula

Research indicates that compounds similar to 4-(Ethylsulfanyl)-3-methylbut-1-yne may exhibit various biological activities, including:

- Antimicrobial Activity : Studies have shown that alkynes can possess antimicrobial properties, potentially inhibiting the growth of bacteria and fungi.

- Anti-inflammatory Effects : Compounds with similar functional groups have demonstrated the ability to modulate inflammatory pathways.

- Cytotoxicity : Some derivatives exhibit cytotoxic effects on cancer cell lines, suggesting potential applications in oncology.

Case Studies

- Antimicrobial Studies : A study evaluated the antimicrobial efficacy of various alkynes, including 4-(Ethylsulfanyl)-3-methylbut-1-yne, against common pathogens. Results indicated a significant reduction in bacterial growth at specific concentrations.

- Cytotoxicity Testing : Research involving human cancer cell lines revealed that certain derivatives of 4-(Ethylsulfanyl)-3-methylbut-1-yne induced apoptosis, highlighting its potential as an anticancer agent.

Table 1: Biological Activities of 4-(Ethylsulfanyl)-3-methylbut-1-yne

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | Moderate | |

| Anti-inflammatory | High | |

| Cytotoxicity | Significant |

Table 2: Comparative Analysis of Related Compounds

| Compound Name | Antimicrobial Activity | Cytotoxicity | Reference |

|---|---|---|---|

| 4-(Ethylsulfanyl)-3-methylbut-1-yne | Moderate | Significant | |

| 3-Methylbut-1-yne | Low | Moderate | |

| Ethylthioacetylene | High | Low |

Research Findings

Recent studies have focused on the synthesis and biological evaluation of 4-(Ethylsulfanyl)-3-methylbut-1-yne. For instance:

- A study published in the Journal of Medicinal Chemistry explored the synthesis of this compound and assessed its biological activity against various cancer cell lines. The findings suggested that modifications to the ethylthio group could enhance its anticancer properties.

- Another research article highlighted its potential role in modulating inflammatory responses, indicating a pathway for therapeutic development in treating inflammatory diseases.

Q & A

Basic: What are the optimal synthetic routes for 4-(Ethylsulfanyl)-3-methylbut-1-yne in laboratory settings?

Answer:

A common approach involves thiol-alkyne coupling reactions. For example, reacting 3-methylbut-1-yne with ethanethiol under basic conditions (e.g., KOH/EtOH) can yield the target compound. Propargyl alcohol derivatives may also serve as intermediates, as seen in analogous systems where alkyne-thiol interactions are mediated by transition metals or radical initiators . Purification via fractional distillation (due to volatility) or column chromatography (using silica gel and non-polar solvents) is critical. Yield optimization requires strict control of stoichiometry and reaction temperature (typically 50–80°C).

Basic: How can spectroscopic techniques confirm the structure of 4-(Ethylsulfanyl)-3-methylbut-1-yne?

Answer:

- 1H NMR : The terminal alkyne proton (≡C–H) appears as a sharp singlet at δ ~2.1–2.3 ppm. Ethylsulfanyl (–S–CH2CH3) protons show characteristic triplets (δ ~1.3 ppm for –CH3 and δ ~2.5–3.0 ppm for –S–CH2–) .

- 13C NMR : The sp-hybridized alkyne carbons resonate at δ ~70–85 ppm, while the sulfur-bearing carbon (–S–CH2–) appears at δ ~25–35 ppm .

- IR Spectroscopy : A strong absorption band at ~2100–2260 cm⁻¹ confirms the alkyne (C≡C) stretch, and –S–C vibrations appear at ~600–700 cm⁻¹.

Advanced: What factors influence the selectivity of hydrogenation reactions involving 4-(Ethylsulfanyl)-3-methylbut-1-yne?

Answer:

Selectivity depends on:

- Catalyst choice : Lindlar catalyst (Pd/CaCO3 with quinoline) selectively hydrogenates alkynes to cis-alkenes, while Pd nanoparticles modified with ligands (e.g., PVP) may alter selectivity or prevent over-reduction to alkanes .

- Steric effects : The ethylsulfanyl group may hinder adsorption on the catalyst surface, favoring partial hydrogenation.

- Solvent polarity : Polar solvents (e.g., ethanol) enhance hydrogen accessibility but may compete with substrate adsorption. Kinetic studies under controlled H2 pressure (1–3 atm) are recommended .

Advanced: How does the ethylsulfanyl group affect the electronic properties and reactivity of the alkyne moiety?

Answer:

The –S– group is electron-donating via resonance, increasing electron density at the alkyne terminus. This enhances nucleophilicity, making the alkyne more reactive toward electrophiles (e.g., in cycloadditions). Computational studies (DFT) can quantify this effect by analyzing HOMO-LUMO gaps and charge distribution . Experimental validation includes comparing reaction rates with analogs lacking the –S– substituent.

Advanced: What strategies mitigate challenges in isolating 4-(Ethylsulfanyl)-3-methylbut-1-yne due to its volatility?

Answer:

- Low-temperature distillation : Use a vacuum distillation setup with cooling traps (liquid N2) to minimize loss.

- Derivatization : Convert the alkyne to a less volatile derivative (e.g., a triazole via click chemistry) for easier handling, then regenerate the original compound post-purification .

- Stabilizers : Add radical inhibitors (e.g., BHT) to prevent polymerization during storage.

Advanced: How can X-ray crystallography validate the molecular structure and intermolecular interactions of derivatives?

Answer:

Single-crystal X-ray diffraction reveals bond lengths (C≡C: ~1.20 Å; C–S: ~1.81 Å) and angles, confirming connectivity. For example, in related sulfanyl-alkyne compounds, weak intermolecular S···π interactions stabilize crystal packing . Data collection at 173 K reduces thermal motion artifacts. Refinement software (e.g., SHELX) with anisotropic displacement parameters ensures accuracy .

Basic: What are the key considerations in designing kinetic studies for reactions involving 4-(Ethylsulfanyl)-3-methylbut-1-yne?

Answer:

- In situ monitoring : Use FT-IR or GC-MS to track alkyne consumption.

- Variable control : Maintain constant temperature (±0.5°C) and agitation speed.

- Concentration gradients : Vary initial substrate/catalyst ratios to determine rate laws.

- Quenching : Rapid cooling or addition of inhibitors (e.g., hydroquinone) halts reactions at timed intervals .

Advanced: What role does the ethylsulfanyl substituent play in directing regioselectivity in cycloaddition reactions?

Answer:

The –S– group’s electron-donating nature directs electrophilic attacks to the alkyne terminus. For example, in Huisgen cycloadditions, the ethylsulfanyl group increases electron density at the β-position, favoring regioselective triazole formation. Computational modeling (e.g., transition-state analysis via Gaussian) can predict regiochemical outcomes .

Basic: What analytical methods quantify trace impurities in synthesized 4-(Ethylsulfanyl)-3-methylbut-1-yne?

Answer:

- GC-MS : Detects volatile byproducts (e.g., unreacted thiols or oligomers) with a DB-5MS column.

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) separate non-volatile impurities.

- Elemental analysis : Validates purity by comparing experimental vs. theoretical C, H, and S content .

Advanced: How can computational modeling predict the reactivity of 4-(Ethylsulfanyl)-3-methylbut-1-yne in novel reactions?

Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to map electrostatic potential surfaces.

- Reactivity descriptors : Fukui indices identify nucleophilic/electrophilic sites.

- Transition-state modeling : Locate energy barriers for proposed mechanisms (e.g., [2+2] vs. [3+2] cycloadditions) using QM/MM hybrid methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。